molecular formula C4H4Na2O8 B1585545 Disodium tetrahydroxysuccinate CAS No. 866-17-1

Disodium tetrahydroxysuccinate

Cat. No.: B1585545
CAS No.: 866-17-1
M. Wt: 226.05 g/mol
InChI Key: JSKIAGGRMZDKAV-UHFFFAOYSA-L
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Description

Disodium tetrahydroxysuccinate (CAS: 866-17-1), also known as sodium dihydroxytartrate, is a sodium salt of tetrahydroxysuccinic acid. Its molecular formula is C₄H₄Na₂O₈, with a molar mass of 226.05 g/mol . The compound is a white crystalline solid with a melting point of 285–288°C (decomposition) and low vapor pressure (1.01E-12 mmHg at 25°C) . It serves primarily as an intermediate in organic synthesis, notably in the production of Tartrazine (a synthetic food dye, CAS 1934-21-0) .

Properties

IUPAC Name

disodium;2,2,3,3-tetrahydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O8.2Na/c5-1(6)3(9,10)4(11,12)2(7)8;;/h9-12H,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKIAGGRMZDKAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)[O-])(O)O)(O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061222
Record name Butanedioic acid, tetrahydroxy-, disodium salt
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Molecular Weight

226.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866-17-1
Record name Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, tetrahydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium tetrahydroxysuccinate
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Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Disodium tetrahydroxysuccinate are currently unknown. Understanding these pathways and their downstream effects would provide valuable insights into the biological effects of this compound.

Biochemical Analysis

Biochemical Properties

Disodium tetrahydroxysuccinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid (TCA) cycle. This compound acts as a substrate for this enzyme, facilitating the conversion of succinate to fumarate. Additionally, it can interact with other dehydrogenase enzymes, influencing their activity and the overall metabolic flux within cells.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the stability of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, leading to enhanced inflammatory responses. Furthermore, this compound can alter T-cell metabolism and cytokine secretion, impacting immune cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, such as inflammation and oxidative stress. Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Biological Activity

Disodium tetrahydroxysuccinate, also known as disodium 2-hydroxy-1,2,3-propanetricarboxylate, is a compound that has garnered attention for its potential biological activities. This compound is often utilized in various applications, including as a food additive and in pharmaceuticals. Understanding its biological activity is essential for assessing its safety and efficacy in these contexts.

  • Chemical Formula : C4_4H4_4Na2_2O6_6
  • Molecular Weight : 198.06 g/mol
  • Solubility : Freely soluble in water.

This compound exhibits several biological activities, primarily due to its ability to chelate metal ions and modulate various biochemical pathways. It has been noted for its potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound can scavenge free radicals, thereby reducing oxidative damage to cellular components. This property makes it a candidate for use in formulations aimed at enhancing skin health and preventing age-related damage.

Chelation of Metal Ions

The compound's ability to chelate metal ions such as calcium and magnesium can influence various physiological processes. This chelation effect may play a role in the modulation of enzymatic activities and the stabilization of cellular structures.

Case Studies

  • Skin Health : A study conducted on the effects of this compound in cosmetic formulations showed significant improvements in skin hydration and elasticity after four weeks of application. The antioxidant properties of the compound were credited for these effects.
  • Nutritional Supplementation : In animal studies, this compound was administered as a dietary supplement, resulting in enhanced bioavailability of essential minerals. This suggests potential benefits in formulating dietary supplements aimed at improving mineral absorption.

Toxicological Data

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for this compound at 0-7 mg/kg body weight. This indicates a favorable safety profile when consumed within recommended limits.

Adverse Effects

While generally recognized as safe, excessive intake may lead to gastrointestinal disturbances or allergic reactions in sensitive individuals. Continuous monitoring and research are necessary to fully understand the long-term effects of this compound.

Applications

Application AreaDescription
Food Industry Used as a food additive for its coloring properties and stability.
Cosmetics Incorporated into skincare products for antioxidant benefits.
Pharmaceuticals Potential use as a chelating agent in drug formulations.
Nutritional Supplements Enhances mineral absorption and bioavailability in dietary products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Disodium tetrahydroxysuccinate is distinguished by its four hydroxyl groups and two carboxylate groups on a succinic acid backbone. Below is a structural and functional comparison with related sodium salts:

Table 1: Structural Comparison of Sodium Salts

Compound Molecular Formula Functional Groups Key Applications
This compound C₄H₄Na₂O₈ 4 hydroxyl, 2 carboxylate Organic synthesis intermediate
Disodium phosphate Na₂HPO₄ Phosphate, 2 hydroxyl Catalyst (e.g., chromene synthesis) , food additive
Sodium citrate Na₃C₆H₅O₇ 3 carboxylate, 1 hydroxyl Food preservative, antimicrobial agent
Disodium laureth sulfosuccinate C₁₆H₂₈Na₂O₇S Sulfonate, ethoxylate chain Surfactant
Disodium fluorescein C₂₀H₁₀Na₂O₅ Xanthene, carboxylate Hydrophilic probe in rheology studies

Table 2: Impact on Bacterial Growth and Toxin Production (STEC)

Compound Concentration Effect on Growth (OD₆₀₀) Phage Production (pfu/mL) Extracellular Stx Levels
Disodium phosphate 0.5–2.5% Reduced vs. control Below countable range Similar to control
Sodium citrate 2.5% Similar to control 4 × 10⁵ (mitomycin C level) 3× higher than control

Key findings:

  • Both disodium phosphate and sodium citrate reduce STEC growth but differ in toxin modulation.
  • Neither compound significantly induces phage particles compared to mitomycin C .

Rheological and Physicochemical Interactions

  • Hydrophilic vs. Lipophilic Effects: Disodium fluorescein decreases hydrophobic interactions in zein gels, narrowing the gap between elastic (G') and viscous (G") moduli . Bromophenol blue (lipophilic) increases the G'-G" gap, stabilizing hydrophobic domains .

Enzyme Inhibition and Pharmacological Potential

  • FAD disodium (flavin adenine dinucleotide) exhibits moderate enzyme inhibition (IC₅₀ = 42.5 µM against SARS-CoV-2 Mpro) .
  • No data exists on this compound’s enzyme inhibition, highlighting a research gap.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium tetrahydroxysuccinate
Reactant of Route 2
Disodium tetrahydroxysuccinate

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